(4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone

Description

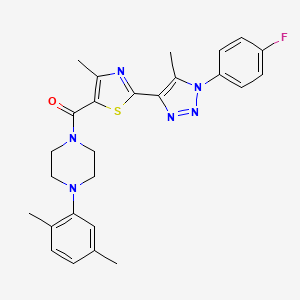

The compound "(4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone" is a heterocyclic molecule featuring a piperazine core linked to a 2,5-dimethylphenyl group and a thiazole-triazole hybrid scaffold. Key structural elements include:

- Piperazine moiety: A six-membered ring with two nitrogen atoms, substituted at the 4-position with a 2,5-dimethylphenyl group.

- Thiazole-triazole hybrid: A thiazole ring (five-membered with nitrogen and sulfur) fused to a triazole (five-membered with three nitrogen atoms), further substituted with a 4-fluorophenyl and methyl group.

Properties

IUPAC Name |

[4-(2,5-dimethylphenyl)piperazin-1-yl]-[2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN6OS/c1-16-5-6-17(2)22(15-16)31-11-13-32(14-12-31)26(34)24-18(3)28-25(35-24)23-19(4)33(30-29-23)21-9-7-20(27)8-10-21/h5-10,15H,11-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLLHHYBHXPDLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=C(N=C(S3)C4=C(N(N=N4)C5=CC=C(C=C5)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps typically include:

-

Formation of the Piperazine Derivative :

- Utilizing 2,5-dimethylphenyl as a substituent on piperazine.

-

Triazole and Thiazole Integration :

- The incorporation of 4-fluorophenyl and methylthiazol moieties through coupling reactions.

-

Final Functionalization :

- The methanone group is introduced at the final stage to yield the target compound.

Spectroscopic methods such as NMR and mass spectrometry are employed for structural confirmation.

Antimicrobial Properties

Research has indicated that compounds containing piperazine and thiazole rings exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Studies have shown that triazole derivatives can have minimum inhibitory concentrations (MIC) against various bacterial strains. A related compound demonstrated an MIC of 3.12 µM against Staphylococcus aureus, indicating potential efficacy against gram-positive bacteria .

Antitumor Activity

Thiazole derivatives have been noted for their antitumor properties. Compounds structurally similar to the target compound have shown:

- Cytotoxic Effects : Certain thiazole-containing compounds exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting that modifications in the thiazole structure can enhance cytotoxicity .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Some studies suggest that piperazine derivatives can inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways.

- Receptor Modulation : The presence of the piperazine moiety may allow for interaction with neurotransmitter receptors, potentially offering neuropharmacological effects.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies focusing on similar compounds:

- Study on Anticonvulsant Activity : A related piperazine derivative showed significant anticonvulsant properties in animal models, suggesting its utility in neurological disorders .

- Antimicrobial Screening : A series of synthesized triazole derivatives were evaluated for their antimicrobial properties, with some showing promising results against resistant strains of bacteria .

- Cytotoxicity Assessment : Various thiazole derivatives were tested against cancer cell lines, revealing structure-activity relationships that highlight the importance of specific substituents for enhancing activity .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Derivatives

Piperazine derivatives are widely explored for therapeutic applications due to their pharmacokinetic tunability. Key comparisons include:

- Thiazole-triazole hybrids (target) may exhibit stronger π-π stacking than thiadiazoles (), influencing receptor binding .

Triazole-Thiazole Hybrids

Compounds with triazole-thiazole scaffolds are noted for antimicrobial and anticancer properties:

- Fluorine at the 4-position (target and Compound 5) may enhance electronegativity and binding precision compared to chlorine (Compound 4) .

Substituent Effects on Bioactivity

- Halogen vs. Fluorine (target) offers a balance of electronegativity and compact size, optimizing target engagement and pharmacokinetics .

Crystallographic Data :

- Compounds 4 and 5 () exhibit near-planar conformations with one fluorophenyl group perpendicular to the plane. Similar planarity in the target compound could facilitate intercalation or enzyme inhibition .

Q & A

Q. Basic

- X-ray crystallography : Resolves absolute configuration and molecular conformation, as shown in structurally related compounds .

- HPLC-PDA/MS : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns (acetonitrile/water gradient) .

- 2D NMR (COSY, NOESY) : Identifies through-space interactions to confirm substituent orientation .

How can structure-activity relationship (SAR) studies evaluate substituent effects on bioactivity?

Q. Advanced

- Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or adjust methyl groups on the piperazine ring) .

- In vitro assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays .

- Computational docking : Compare binding affinities of analogs using crystallographic data from related structures to identify critical interactions .

How should discrepancies in bioactivity data across assays be resolved?

Q. Advanced

- Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for variables like pH and temperature .

- Dose-response validation : Repeat experiments with a wider concentration range (e.g., 1 nM–100 µM) to confirm EC50/IC50 values .

- Orthogonal assays : Cross-validate using fluorescence-based and radiometric methods to rule out assay-specific artifacts .

What computational strategies are recommended for modeling target interactions?

Q. Advanced

- Molecular docking : Use AutoDock Vina with crystal structure coordinates (e.g., PDB entries from related ligands) to predict binding poses .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (100 ns trajectories) to assess stability of key interactions (e.g., hydrogen bonds with fluorophenyl groups) .

- Free-energy calculations : Apply MM-GBSA to rank analog binding affinities quantitatively .

What challenges arise in scaling up synthesis, and how can they be mitigated?

Q. Advanced

- Exothermic reactions : Use jacketed reactors with controlled cooling during thiazole cyclization .

- Purification at scale : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for intermediates .

- Process optimization : Employ design of experiments (DoE) to identify critical parameters (e.g., stoichiometry, agitation rate) .

How can metabolic stability and pharmacokinetics be evaluated preclinically?

Q. Advanced

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- CYP450 inhibition : Assess interactions with cytochrome isoforms (e.g., CYP3A4) using fluorogenic substrates .

- In vivo PK : Administer orally to rodents and measure plasma concentrations over 24h to calculate bioavailability and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.